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molecular formula C12H16O4 B8570434 3-(2,4-Dimethoxyphenyl)propionic acid methyl ester

3-(2,4-Dimethoxyphenyl)propionic acid methyl ester

Cat. No. B8570434
M. Wt: 224.25 g/mol
InChI Key: QMBXDFXFCRVADN-UHFFFAOYSA-N
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Patent
US05124478

Procedure details

20.8 g of 2,4-dimethoxycinnamic acid are dissolved in a hot mixture of 500 ml of methanol and 100 ml of ethyl acetate and, after addition of 1 g of catalyst (10% Pd/C), hydrogenated under atmospheric pressure. The uptake of hydrogen ought to be complete after 3 hours. If the hydrogenation is incomplete, more fresh catalyst is added. After the reaction is complete, the catalyst is removed, the solution is concentrated to about 200 ml, 20 ml of an approx. 2.4 M methanolic hydrochloric acid solution are added, and the mixture is left to stand at room temperature for 2 days. The esterification is then complete. The methanol is removed in vacuo, the residue is taken up in 200 ml of ethyl acetate, and the organic phase is washed with NaHCO3 solution and saturated NaCl solution (50 ml each 3 times), dried over Na2SO4 and concentrated.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=1[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[H][H].[CH3:18]O>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=1[CH2:5][CH2:6][C:7]([O:9][CH3:18])=[O:8]

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
COC1=C(C=CC(=O)O)C=CC(=C1)OC
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
1 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
more fresh catalyst is added
CUSTOM
Type
CUSTOM
Details
the catalyst is removed
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to about 200 ml, 20 ml of an approx. 2.4 M methanolic hydrochloric acid solution
ADDITION
Type
ADDITION
Details
are added
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
The methanol is removed in vacuo
WASH
Type
WASH
Details
the organic phase is washed with NaHCO3 solution and saturated NaCl solution (50 ml each 3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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